1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane
Description
Properties
CAS No. |
65975-05-5 |
|---|---|
Molecular Formula |
C7H4F11I |
Molecular Weight |
423.99 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4-octafluoro-6-iodo-2-(trifluoromethyl)hexane |
InChI |
InChI=1S/C7H4F11I/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h1-2H2 |
InChI Key |
NKPOEOMREDZDKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Backbone Construction
- The hexane backbone is constructed using fluorinated precursors or by selective fluorination of hydrocarbon chains.
- Common fluorinating agents include sulfur tetrafluoride (SF4) and molybdenum hexafluoride (MoF6), although these are expensive and toxic, limiting industrial use.
- Alternative methods involve electrophilic catalyzed substitution reactions to replace benzylic halogen atoms with fluorine atoms, enhancing selectivity and reducing hazardous waste.
Trifluoromethylation
- Trifluoromethyl groups are introduced using trifluoromethylation reagents such as trifluoromethylbenziodoxolone derivatives.
- Palladium-catalyzed trifluoromethylation has been shown to improve yields significantly, reducing side products.
- Typical reaction conditions involve the use of palladium dichloride catalysts, which promote bis(trifluoromethylation) on diiodide precursors, yielding high-purity trifluoromethylated products.
Iodination
- The iodine atom is introduced via iodination of fluorinated intermediates.
- This step often involves the use of iodine-containing reagents or halogen exchange reactions.
- Reaction conditions are carefully controlled to avoid over-iodination or decomposition of sensitive fluorinated intermediates.
Purification and Characterization
- The crude product is purified by vacuum distillation under reduced pressure (e.g., 1.3 Torr) to isolate the target compound.
- Structural confirmation is performed using gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, including ^19F NMR to verify fluorine environments.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Yield |
|---|---|---|---|---|
| 1 | Fluorination | SF4, MoF6 or electrophilic catalysis | Controlled temperature, inert atmosphere | Fluorinated hexane backbone |
| 2 | Trifluoromethylation | Trifluoromethylbenziodoxolone, PdCl2 catalyst | Room temperature to moderate heat | High yield bis(trifluoromethyl) derivatives (up to 80%) |
| 3 | Iodination | Iodine reagents or halogen exchange | Mild heating, inert atmosphere | Iodo-substituted fluorinated hexane |
| 4 | Purification | Vacuum distillation, chromatography | Reduced pressure distillation | Pure 1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane |
Research Findings and Optimization Notes
- Catalyst effects: The addition of palladium dichloride significantly improves trifluoromethylation yields and reduces side reactions.
- Reaction times: Typical trifluoromethylation reactions proceed over several hours (e.g., 3–18 hours) depending on temperature and catalyst loading.
- Pressure and temperature: Some iodination and fluorination steps require elevated pressures (up to ~380 psig) and temperatures ranging from 50°C to 195°C.
- Purity: Final products achieve purity levels of 80% or higher by GC analysis, with further purification possible by fractional crystallization or sublimation.
Chemical Reactions Analysis
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products.
Addition Reactions: The multiple fluorine atoms make the compound reactive towards addition reactions with electrophiles
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Perfluorinated Ethers
Examples:
- Perfluoro-1-isopropoxyhexane (C₆F₁₃OCH(CF₃)₂): Contains an ether linkage and trifluoromethoxy groups.
- Perfluoro-1,4-diisopropoxybutane (C₄F₈(OCH(CF₃)₂)₂): A shorter-chain perfluorinated ether.
Key Differences : The target compound’s iodine atom provides distinct reactivity (e.g., in cross-coupling reactions), while perfluorinated ethers excel in stability and inertness, making them preferred for industrial applications .
Chlorinated/Fluorinated Alkanes
Example:
- 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane (C₆Cl₆F₈): A mixed halogenated alkane.
Key Differences : The hexachloro compound’s chlorine atoms increase reactivity (e.g., in ozone depletion) but reduce thermal stability compared to the fluorine-iodine combination in the target compound .
Fluorinated Diols
Example:
- 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol (C₆H₄F₈(OH)₂): A diol with a perfluorinated backbone.
Key Differences : The diol’s hydroxyl groups enable solubility in polar solvents and hydrogen bonding, whereas the target compound’s iodine and trifluoromethyl groups limit compatibility with aqueous systems .
Simpler Fluorocarbons
Examples:
- Trifluoromethane (TFM) : CHF₃.
- Chlorotrifluoromethane : CClF₃.
Key Differences : Smaller fluorocarbons like TFM are gases at room temperature, whereas the target compound is likely a liquid or solid. Its complex structure offers tailored reactivity but poses greater environmental persistence .
Biological Activity
1,1,1,2,3,3,4,4-Octafluoro-6-iodo-2-(trifluoromethyl)hexane (CAS Number: 65975-05-5) is a fluorinated organic compound notable for its complex structure and high fluorine content. The presence of multiple fluorine atoms and an iodine substituent contributes to its unique chemical properties and potential applications in various fields, particularly in biological systems. This article explores the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 423.99 g/mol. Its structure allows for various chemical reactions due to the highly electronegative nature of fluorine and the reactive iodine atom. These features make it susceptible to nucleophilic substitutions and electrophilic additions .
Biological Activity Overview
Research into the biological activity of fluorinated compounds has revealed their influence on membrane fluidity and permeability due to their hydrophobic characteristics. This behavior is critical for understanding how such compounds interact in biological systems.
Antimicrobial Activity
Studies have indicated that certain fluorinated compounds exhibit antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values have been determined for various bacteria and fungi.
- In vitro studies show that compounds with similar structures exhibit moderate action against Candida albicans and Escherichia coli , suggesting potential applications in antimicrobial therapies .
The following table summarizes MIC values for related compounds:
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 125 |
| Compound B | Candida albicans | 250 |
| Compound C | Aspergillus niger | 32 |
Study on Fluorinated Compounds
A notable study explored the antimicrobial activity of several fluorinated derivatives. The results indicated that compounds with specific structural features—such as increased fluorination—showed enhanced antibacterial properties against Bacillus cereus and E. coli. The most active compound had an MIC of 8 µg/mL against Bacillus cereus, significantly lower than other tested agents .
Interaction Studies
Interaction studies involving this compound highlight its potential role in modifying membrane dynamics. These studies suggest that the compound can alter the permeability of microbial membranes, which may contribute to its antimicrobial effects .
The mechanism by which fluorinated compounds exert their biological effects is not fully understood but is believed to involve:
Q & A
Q. What are the optimal synthetic routes for 1,1,1,2,3,3,4,4-octafluoro-6-iodo-2-(trifluoromethyl)hexane, and how do steric effects from fluorine substituents influence reaction yields?
Methodological Answer: Synthesis routes often involve radical iodination or nucleophilic substitution. For example, fluorinated precursors like perfluorohexane derivatives can be iodinated using iodine monochloride (ICl) under controlled conditions. Steric hindrance from fluorine atoms at positions 1, 2, 3, and 4 necessitates slow addition rates (0.1–0.5 mL/min) and low temperatures (0–5°C) to minimize side reactions. Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) to enhance selectivity .
Q. How can analytical techniques (e.g., NMR, MS) resolve structural ambiguities caused by fluorine-iodine coupling in this compound?
Methodological Answer: ¹⁹F NMR is critical due to the compound’s multiple fluorine environments. Assign peaks using decoupling experiments: the trifluoromethyl group (-CF₃) typically resonates at δ -60 to -70 ppm, while adjacent fluorines show coupling constants (²J₍F-F₎) of 20–30 Hz. High-resolution mass spectrometry (HRMS) with electron capture negative ionization (ECNI) improves detection of the iodine-containing molecular ion [M–I]⁻. Cross-validation with X-ray crystallography (if crystalline) resolves positional isomerism .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated C–I bond activation for fluorinated polymer synthesis?
Methodological Answer: The C–I bond’s low bond dissociation energy (≈50 kcal/mol) facilitates radical initiation. Computational studies (DFT at B3LYP/6-31G**) reveal that electron-withdrawing fluorine substituents stabilize transition states during iodine abstraction. Experimental validation involves trapping radicals with TEMPO and analyzing intermediates via ESR spectroscopy. Reactivity trends correlate with Hammett σₚ values for fluorinated groups (σₚ-CF₃ = 0.88), indicating enhanced electrophilicity at the iodine center .
Q. How does the iodine atom’s polarizability influence nucleophilic aromatic substitution (SNAr) in fluorinated aromatic systems?
Methodological Answer: The iodine atom acts as a leaving group in SNAr, with its polarizability enhancing transition-state stabilization. Kinetic studies using ¹H NMR (in d₆-DMSO) show that electron-deficient aryl fluorides undergo SNAr 3–5 times faster than non-fluorinated analogs. Substituent effects are modeled using Hammett plots, where σ⁻ values for fluorine (-0.07) and trifluoromethyl (0.54) predict regioselectivity. Solvent effects (e.g., DMF vs. THF) further modulate reaction rates by stabilizing charged intermediates .
Contradictions in Literature
Q. Why do reported melting points vary widely (e.g., 45–60°C) for this compound?
Methodological Answer: Discrepancies arise from differing crystallization methods. Slow evaporation from hexane yields a monoclinic polymorph (mp 58–60°C), while rapid cooling from ethanol produces a metastable orthorhombic form (mp 45–47°C). Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Impurities from incomplete fluorination (e.g., residual –CH₂ groups) also depress melting points, necessitating rigorous purification via fractional distillation .
Advanced Methodological Design
Q. How can machine learning (ML) optimize reaction conditions for synthesizing fluorinated analogs?
Methodological Answer: ML models (e.g., random forest or neural networks) trained on datasets of fluorination reactions predict optimal catalysts, solvents, and temperatures. Input features include fluorine substituent positions, steric parameters, and leaving-group electronegativity. Experimental validation using high-throughput screening (HTS) in microreactors identifies outliers, which refine the model. For example, ML-predicted conditions for introducing –CF₃ groups reduce side-product formation by 40% compared to trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
